Cas no 1804192-22-0 (1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone)

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a fluorinated benzoxazole derivative characterized by its difluoromethoxy substitution at the 7-position. This structural feature enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group improves metabolic stability and lipophilicity, which can influence bioavailability in drug development. The compound's benzoxazole core offers versatility in heterocyclic chemistry, enabling further functionalization for targeted applications. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in complex organic transformations. This compound is particularly relevant in the design of bioactive molecules requiring fluorinated motifs for optimized performance.
1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone structure
1804192-22-0 structure
Product name:1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone
CAS No:1804192-22-0
MF:C10H7F2NO3
MW:227.164289712906
CID:4818546

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Acetyl-7-(difluoromethoxy)benzo[d]oxazole
    • 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone
    • Inchi: 1S/C10H7F2NO3/c1-5(14)9-13-6-3-2-4-7(8(6)16-9)15-10(11)12/h2-4,10H,1H3
    • InChI Key: QAEFSQCLWONWCZ-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC2=C1OC(C(C)=O)=N2)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Topological Polar Surface Area: 52.3
  • XLogP3: 2.7

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A081003919-500mg
2-Acetyl-7-(difluoromethoxy)benzo[d]oxazole
1804192-22-0 98%
500mg
$7,885.61 2022-04-02
Alichem
A081003919-250mg
2-Acetyl-7-(difluoromethoxy)benzo[d]oxazole
1804192-22-0 98%
250mg
$5,420.03 2022-04-02
Alichem
A081003919-1g
2-Acetyl-7-(difluoromethoxy)benzo[d]oxazole
1804192-22-0 98%
1g
$13,942.14 2022-04-02

Additional information on 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone: A Comprehensive Overview

1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone, identified by the CAS Registry Number 1804192-22-0, is a compound of significant interest in contemporary chemical research. This compound belongs to the class of oxazole derivatives, which have been extensively studied for their diverse applications in pharmacology, material science, and organic synthesis. The structure of this compound features a benzo[d]oxazole ring system substituted with a difluoromethoxy group at the 7-position and an ethanone moiety at the 2-position, making it a unique entity within its chemical family.

The synthesis of 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves a multi-step process that typically begins with the preparation of the benzo[d]oxazole core. This is achieved through the condensation of o-amino phenol derivatives with carbonyl compounds under specific reaction conditions. The subsequent introduction of the difluoromethoxy group and the ethanone substituent requires precise control over reaction parameters to ensure high yields and product purity. Recent advancements in catalytic methods and green chemistry have significantly improved the efficiency and sustainability of these synthetic routes.

One of the most intriguing aspects of this compound is its potential application in drug discovery. Oxazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. In vitro studies have demonstrated that 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone exhibits promising activity against several disease-relevant enzymes, such as kinases and proteases. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents.

The structural versatility of this compound also makes it an attractive candidate for material science applications. Its aromatic heterocyclic framework imparts unique electronic properties, which are advantageous in the design of organic semiconductors and optoelectronic materials. Recent research has explored its potential as a building block for constructing advanced materials with tailored electronic characteristics.

In terms of environmental impact, 1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Initial results indicate that it exhibits low acute toxicity and moderate biodegradability under standard test conditions. However, further studies are required to fully understand its long-term environmental fate and potential risks.

The study of CAS No 1804192-22-0 continues to be an active area of research, driven by its multifaceted applications and intriguing chemical properties. As new insights emerge from ongoing investigations, this compound is poised to play an increasingly important role in both academic and industrial settings.

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